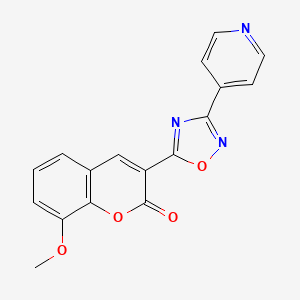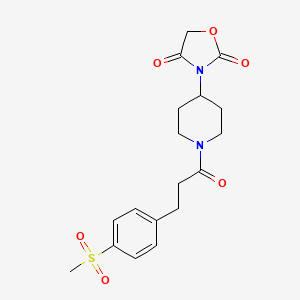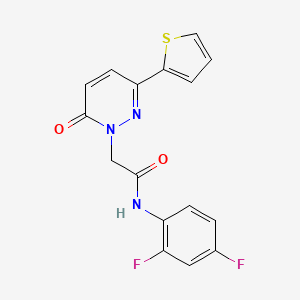
8-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, commonly known as MPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPO is a heterocyclic compound that belongs to the class of chromenone derivatives. It is a potent inhibitor of the enzyme monoamine oxidase (MAO), which plays a crucial role in the metabolism of biogenic amines, such as dopamine, norepinephrine, and serotonin.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel compounds involving 8-methoxy-2H-chromen-2-one scaffolds has been explored, highlighting methods for creating diverse derivatives. These processes often involve ring-opening followed by ring closure reactions, showcasing the compound's versatility as a precursor in organic synthesis (Halim & Ibrahim, 2022). Additionally, the structural features of these compounds are meticulously characterized using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, to confirm their molecular structures.
Biological Activities
- Research into the antimicrobial potency of 1,3,4-oxadiazole derivatives of chromeno[4,3-b]pyridine demonstrates these compounds' effectiveness against bacterial and fungal species, indicating their potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) of these compounds is found to be comparable to that of standard drugs, highlighting their significant biological activity (Jadhav et al., 2016).
Advanced Material Applications
- Compounds with the 8-methoxy-2H-chromen-2-one core have also been evaluated for their potential in advanced material applications, such as organic light-emitting diodes (OLEDs). The synthesis of specific derivatives and their integration into OLED structures to enhance electron-injection/hole-blocking layers demonstrates the material science applications of these compounds, contributing to improved device performance (Wang et al., 2001).
Chemical Property Analysis
- Detailed quantum chemical studies have been conducted on derivatives to understand their molecular structure, spectroscopic properties, and electronic characteristics. These studies include calculations of vibrational frequencies, chemical shifts, and nonlinear optical properties, providing insights into the compounds' reactivity and stability under various conditions (Evecen & Tanak, 2016).
properties
IUPAC Name |
8-methoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-13-4-2-3-11-9-12(17(21)23-14(11)13)16-19-15(20-24-16)10-5-7-18-8-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFAPBZFPLMLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
![(2E)-3-[(2,5-dimethylbenzyl)thio]-3-[(2,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2720610.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)


